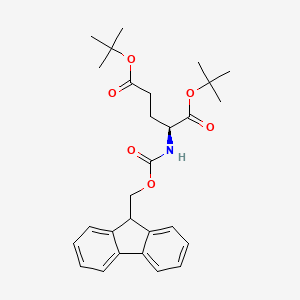
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The carboxyl groups of L-glutamic acid are then protected with tert-butyl groups using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to replace the tert-butyl groups under mild conditions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Replacement of tert-butyl groups yields derivatives with different functional groups.
Scientific Research Applications
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of various biochemical reagents.
Mechanism of Action
The mechanism of action of Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate involves the protection of the amino group of L-glutamic acid, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
- Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
Uniqueness
Di-tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate is unique due to its specific structure, which includes both Fmoc and tert-butyl protecting groups. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .
Properties
Molecular Formula |
C28H35NO6 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)/t23-/m0/s1 |
InChI Key |
FXXUCDJQIYCEME-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















